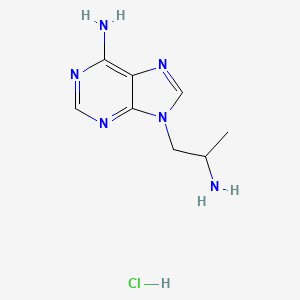
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride
Descripción general
Descripción
9-(2-Aminopropyl)-9H-purin-6-amine hydrochloride (9-AP-6-HCl) is a purine derivative that has been used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and is most commonly used as a reagent or a substrate for enzymatic reactions. 9-AP-6-HCl is also known as 2-Aminopurine, 6-Aminopurine, or 6-AP, and has been used in a number of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactions
- Innovative Synthesis Methods : Research has developed novel synthesis techniques for purine derivatives, including the use of phosphorus pentoxide in organic synthesis to obtain 9-aryl-9H-purin-6-amines through heating specific pyrimidinone compounds in mixtures with triethylamine hydrochloride and arylamines. This process highlighted a mechanism for rearranging these compounds, contributing to the understanding of purine chemistry (El-bayouki, Nielsen, & Pedersen, 1985).
- Nucleoside Analogs Synthesis : Studies have focused on creating acyclic nucleoside analogs derived from purine bases, indicating the versatility of purine compounds in synthesizing biologically relevant molecules. For instance, reactions of 9-benzyl-6-{[(dimethylamino)methylidene]amino}purin-2(3H)-one with ethylene carbonate produced mixtures leading to potential antiviral or cytostatic agents, although no significant activity was found in initial screenings (Alexander, Holý, Buděšínský, & Masojídková, 2000).
Biological Evaluation and Activity
- Antibacterial Activity : The synthesis and subsequent evaluation of 1,2,4-triazole compounds containing the purine moiety for antibacterial activity highlighted the potential of purine derivatives in developing new antimicrobial agents. The synthesized compounds showed promising results in preliminary screenings, indicating the relevance of purine structures in medicinal chemistry (Govori, 2017).
- Antiproliferative and Tubulin Polymerization Inhibition : Research into N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines has uncovered compounds with low-micromole GI50 values against various cancer cell lines. Some of these compounds demonstrated moderate inhibitory activity on tubulin polymerization, suggesting their potential as anticancer agents by inducing apoptosis and causing cell cycle arrest (Zhou et al., 2017).
Propiedades
IUPAC Name |
9-(2-aminopropyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c1-5(9)2-14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTJEKKVXFYWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-aminopropyl)-9H-purin-6-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1445674.png)
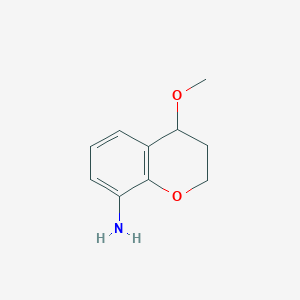
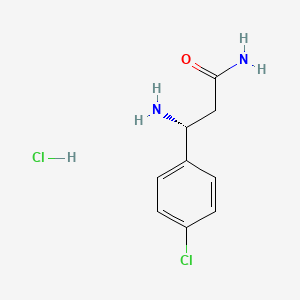
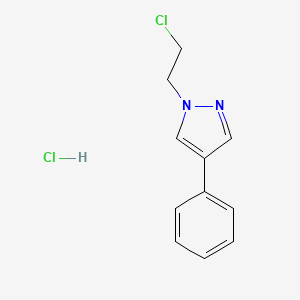
![[2-(Methanesulfonylmethyl)phenyl]methanamine hydrochloride](/img/structure/B1445678.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B1445681.png)
![N-[4-(carbamimidoylmethoxy)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1445682.png)
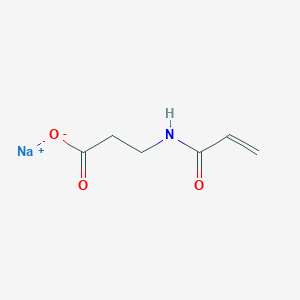
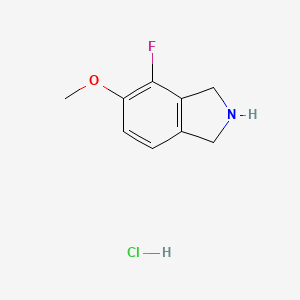
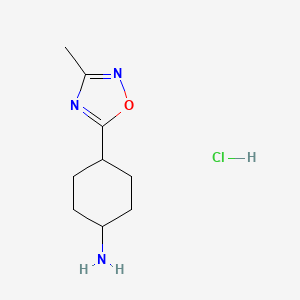
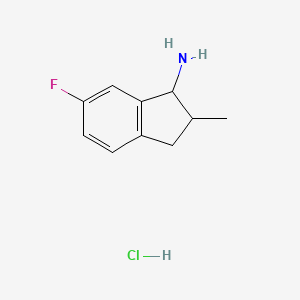
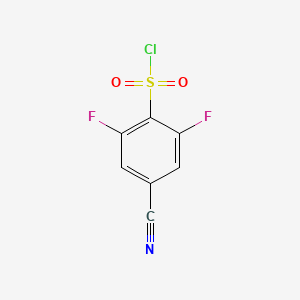
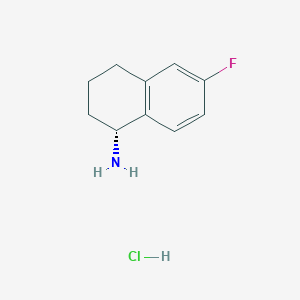
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-amine dihydrochloride](/img/structure/B1445697.png)